molecular formula C24H27ClN4 B4088837 N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine

N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine

Cat. No.: B4088837
M. Wt: 406.9 g/mol
InChI Key: IXJIZTJXPYRIDY-UHFFFAOYSA-N
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Description

N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine is a complex organic compound that features a pyrazole ring, a chlorophenyl group, and a piperidine ring

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4/c25-21-9-7-17(8-10-21)24-20(15-27-28-24)14-26-22-6-3-11-29(16-22)23-12-18-4-1-2-5-19(18)13-23/h1-2,4-5,7-10,15,22-23,26H,3,6,11-14,16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJIZTJXPYRIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CC3=CC=CC=C3C2)NCC4=C(NN=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the chlorophenyl group: This step involves the chlorination of the phenyl ring.

    Formation of the piperidine ring: This can be synthesized through the cyclization of appropriate precursors.

    Coupling of the pyrazole and piperidine rings: This step involves the formation of a carbon-nitrogen bond between the two rings.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine can undergo various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring and may have similar biological activities.

    Chlorophenyl compounds: These compounds contain the chlorophenyl group and can undergo similar chemical reactions.

    Piperidine derivatives: These compounds feature the piperidine ring and are often studied for their pharmacological properties.

The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct biological and chemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine
Reactant of Route 2
Reactant of Route 2
N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine

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